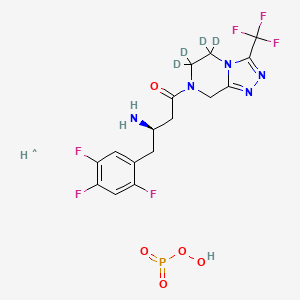

Sitagliptin-d4 Phosphate

Description

Fundamental Principles of Isotopic Substitution in Organic Molecules

Isotopic substitution involves replacing an atom in a molecule with one of its isotopes, which are atoms of the same element that contain the same number of protons but a different number of neutrons. pharmaffiliates.com This difference in neutron number results in a different atomic mass. For instance, hydrogen (¹H) has one proton and no neutrons, while its stable isotope, deuterium (B1214612) (²H or D), has one proton and one neutron, effectively doubling its mass. nih.gov

This change in mass, though chemically subtle, significantly impacts the physical properties of the molecule. The bond between a heavier isotope and another atom, such as a carbon-deuterium (C-D) bond, is stronger and has a lower vibrational frequency in its ground state compared to the corresponding carbon-hydrogen (C-H) bond. europa.eu Consequently, more energy is required to break a C-D bond than a C-H bond. This phenomenon is the basis of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. usbio.netgabi-journal.net The KIE can be classified as primary, when the isotopic substitution is at a bond being broken or formed in the rate-determining step, or secondary, if the substitution is at a position not directly involved in bond cleavage. usbio.net By measuring these changes in reaction rates, researchers can gain detailed insights into reaction mechanisms. usbio.netgabi-journal.net

The Role of Deuterium in Stable Isotope Labeling

Deuterium plays a prominent role in stable isotope labeling due to several key factors. Its substantial mass difference compared to protium (B1232500) (the most common isotope of hydrogen) leads to a more pronounced kinetic isotope effect. nih.gov This makes deuterium substitution, or deuteration, a valuable strategy in medicinal chemistry.

The primary application of deuterium labeling is to alter the metabolic profile of a drug. medchemexpress.com Many drug molecules are metabolized in the body through the action of enzymes, such as the cytochrome P450 family, which often involves the cleavage of C-H bonds. By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolism at that site can be significantly slowed due to the stronger C-D bond. europa.eu This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile with reduced dosing frequency. lgcstandards.comgabi-journal.net

Furthermore, deuterated compounds are invaluable as internal standards in bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). ijpcbs.comturkjps.org Since a deuterated analog is chemically almost identical to the parent drug, it co-elutes and ionizes similarly during analysis. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the non-labeled drug in complex biological matrices like plasma. gabi-journal.netgabi-journal.net

Historical Context and Evolution of Deuterated Analogs as Research Tools

The concept of using deuterium in chemical and biological studies dates back to its discovery by Harold Urey in 1931. nih.gov The first explorations of deuterated compounds in a pharmaceutical context began in the early 1960s with studies on molecules like d2-tyramine and d3-morphine. lgcstandards.comresearchgate.net For many years, the primary use of deuterated compounds was as tracers in metabolic studies and as internal standards for analytical purposes. medchemexpress.com

The strategic application of deuteration to improve a drug's properties, known as the "deuterium switch," gained significant commercial and research interest in the last two decades. lgcstandards.com This approach involves creating a deuterated version of an already approved drug to enhance its pharmacokinetic or safety profile. A landmark event in this field was the FDA approval of Austedo® (deutetrabenazine) in 2017, the first deuterated drug to receive marketing authorization. nih.goveuropa.eulgcstandards.com Deutetrabenazine demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. lgcstandards.com More recently, the focus has expanded from modifying existing drugs to incorporating deuterium in the de novo discovery of new chemical entities, a strategy that led to the FDA approval of deucravacitinib (B606291) in 2022. lgcstandards.com

Overview of Sitagliptin-d4 Phosphate (B84403) within the Context of Deuterated Compounds

Sitagliptin-d4 Phosphate is the deuterium-labeled analog of Sitagliptin (B1680988) Phosphate, an orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. usbio.netmedchemexpress.com The parent compound, sitagliptin, is used to improve glycemic control in patients with type 2 diabetes. gabi-journal.netdrugbank.com

In this compound, four hydrogen atoms on the piperazine (B1678402) ring of the sitagliptin molecule have been replaced with deuterium atoms. lgcstandards.com This specific substitution renders the molecule heavier than its non-labeled counterpart. Its primary and critical role in pharmaceutical research is not as a therapeutic agent itself, but as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of sitagliptin in biological samples. ijpcbs.comgabi-journal.netgabi-journal.net In pharmacokinetic, bioavailability, or bioequivalence studies, this compound is added to samples (e.g., human plasma) in a known concentration to serve as a reference compound during analysis by LC-MS/MS. gabi-journal.netgabi-journal.netturkjps.org Its near-identical chemical behavior and distinct mass ensure accurate and precise measurement of sitagliptin concentrations. gabi-journal.net

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (3R)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H- labsolu.calgcstandards.comacanthusresearch.comtriazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | lgcstandards.com |

| CAS Number | 1432063-88-1 | labsolu.capharmaffiliates.comusbio.netlgcstandards.comacanthusresearch.comvivanls.com |

| Molecular Formula | C₁₆H₁₁D₄F₆N₅O·H₃PO₄ or C₁₆H₁₄D₄F₆N₅O₅P | lgcstandards.comacanthusresearch.comvivanls.com |

| Molecular Weight | 509.33 g/mol | labsolu.capharmaffiliates.comlgcstandards.comvivanls.com |

| Parent Drug | Sitagliptin | acanthusresearch.com |

| SIL Type | Deuterium | lgcstandards.com |

Table 2: Research Findings on the Application of this compound

| Study Type | Analytical Method | Key Finding | Source(s) |

|---|---|---|---|

| Bioequivalence Study | LC-MS/MS | Sitagliptin D4 was used as an internal standard to compare the pharmacokinetic parameters of two different sitagliptin formulations. The method was validated for a concentration range of 2.024–800.714 ng/mL in human plasma. | gabi-journal.net |

| Bioequivalence Study | LC-MS/MS | Sitagliptin D4 was spiked into plasma samples as an internal standard for the quantification of sitagliptin to compare hydrochloride and phosphate salt formulations. | gabi-journal.net |

| Pharmacokinetic Study | UHPLC-MS/MS | A method for estimating Sitagliptin in human plasma was developed and validated using Sitagliptin D4 as the internal standard. The retention times for sitagliptin and its d4 analog were 1.07 min and 1.06 min, respectively. | ijpcbs.com |

| In Vitro-In Vivo Correlation | HPLC-MS/MS | Sitagliptin-D4 was used as the internal standard to measure sitagliptin concentrations from prolonged-release tablet formulations. The precursor/product ion pair for Sitagliptin-D4 was 412.088/239.100. | turkjps.org |

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFRPSLDGPIQBE-JBNLRCFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F6N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Deuterated Analogs: Focus on Sitagliptin D4 Phosphate

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into a molecule can be achieved through various synthetic methodologies. These can be broadly categorized into direct deuteration of the final compound or its precursors, hydrogen-deuterium exchange reactions, and the use of deuterated building blocks in the synthesis.

Direct Deuteration Reactions

Direct deuteration reactions involve the direct replacement of hydrogen atoms with deuterium on a pre-existing molecular scaffold. While specific examples for the direct deuteration of Sitagliptin (B1680988) are not extensively reported in peer-reviewed literature, plausible methods can be inferred from established deuteration techniques for similar functional groups. One such approach could involve transition-metal-catalyzed C-H activation. For instance, iridium or ruthenium catalysts are known to facilitate the direct exchange of hydrogen for deuterium in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). Given the presence of multiple C-H bonds in the Sitagliptin molecule, achieving regioselectivity for the desired d4-positions on the piperazine (B1678402) ring would be a significant challenge, likely requiring a carefully designed catalytic system.

Another potential direct deuteration strategy could involve the reduction of a suitable precursor with a deuterated reducing agent. For example, if a dehydro-sitagliptin intermediate with a double bond in the piperazine ring were synthesized, its reduction using deuterium gas with a heterogeneous catalyst like palladium on carbon (Pd/C) could introduce two deuterium atoms. Repeating this process on another precursor could potentially lead to the tetra-deuterated analog. However, controlling the stereochemistry and preventing unwanted side reactions would be critical.

Hydrogen-Deuterium Exchange Approaches

Hydrogen-deuterium (H-D) exchange reactions offer another avenue for introducing deuterium. These reactions are typically catalyzed by acids, bases, or metals and involve the reversible exchange of protons in the molecule with deuterons from a deuterated solvent, most commonly D₂O. For Sitagliptin, the protons on the carbon atoms alpha to the nitrogen atoms in the piperazine ring could be susceptible to base-catalyzed H-D exchange. The use of a strong base in a deuterated solvent could facilitate the deprotonation of these positions, followed by quenching with a deuterium source.

However, the conditions required for such an exchange might be harsh and could lead to racemization or degradation of the chiral center in the β-amino acid moiety of Sitagliptin. Furthermore, achieving regioselectivity to specifically target the four protons for deuteration without affecting other parts of the molecule would be a significant synthetic hurdle. Metal-catalyzed H-D exchange, using catalysts such as platinum or rhodium, could offer milder reaction conditions and potentially better control over the deuteration pattern. Research in this area for structurally similar N-heterocyclic compounds suggests that the choice of catalyst and reaction conditions is paramount for achieving the desired isotopic labeling.

Synthesis via Deuterium-Containing Precursors

The most documented and likely most efficient method for the synthesis of Sitagliptin-d4 Phosphate (B84403) involves the use of deuterium-containing precursors. This bottom-up approach ensures precise control over the location and number of deuterium atoms incorporated into the final molecule. A patented method describes the synthesis of Sitagliptin-d4 using ethylene-d4 (B1596295) as the deuterium-labeled initiator iaea.org.

In this multi-step synthesis, ethylene-d4 is converted into a deuterated piperazine precursor. This deuterated building block is then incorporated into the Sitagliptin scaffold through a series of reactions, ultimately leading to the formation of Sitagliptin-d4. This method offers high regioselectivity and isotopic enrichment, as the deuterium atoms are introduced at a specific and early stage of the synthetic route. The final step of the synthesis would involve the formation of the phosphate salt to yield Sitagliptin-d4 Phosphate.

The general synthetic scheme can be outlined as follows:

Preparation of Deuterated Piperazine Precursor: Starting from ethylene-d4, a multi-step process is employed to construct the deuterated piperazine ring.

Coupling with the Sitagliptin Side Chain: The deuterated piperazine intermediate is then coupled with the chiral β-amino acid side chain of Sitagliptin.

Final Assembly and Salt Formation: Subsequent reaction steps complete the synthesis of the Sitagliptin-d4 molecule, which is then converted to its phosphate salt.

This approach, while potentially longer than direct deuteration methods, provides a robust and reliable route to high-purity this compound.

Isotopic Purity and Regioselectivity in Deuterated Compound Synthesis

Achieving high isotopic purity and regioselectivity is paramount in the synthesis of deuterated compounds for pharmaceutical applications. Isotopic purity refers to the percentage of the deuterated analog in the final product, while regioselectivity refers to the specific placement of the deuterium atoms within the molecule.

In the context of this compound, the goal is to have four deuterium atoms specifically located on the piperazine ring. The synthesis via deuterium-containing precursors, as described in the patent literature, is designed to maximize both of these parameters iaea.org. The use of ethylene-d4 as the starting material ensures that the deuterium atoms are incorporated into the piperazine ring from the outset.

The isotopic purity of the final this compound is highly dependent on the isotopic enrichment of the starting deuterated precursor and the efficiency of each subsequent synthetic step in retaining the deuterium label. The aforementioned patent claims an isotopic abundance of greater than 99% for the synthesized Sitagliptin-d4, indicating a very high level of isotopic purity iaea.org.

The regioselectivity is inherently controlled by the synthetic route when using a deuterated precursor. In contrast, direct deuteration or H-D exchange methods would require careful optimization of reaction conditions to ensure that deuteration occurs exclusively at the desired positions on the piperazine ring without affecting other C-H bonds in the molecule.

The following table summarizes the key considerations for achieving high isotopic purity and regioselectivity in the synthesis of this compound.

| Synthetic Method | Isotopic Purity Control | Regioselectivity Control |

| Direct Deuteration | Dependent on reaction conditions and extent of reaction. | Challenging; requires highly selective catalysts. |

| H-D Exchange | Dependent on equilibrium and reaction time. | Difficult to control; potential for scrambling. |

| Via Deuterated Precursors | High; determined by the purity of the precursor. | High; defined by the structure of the precursor. |

Advanced Spectroscopic Characterization of Deuterated Chemical Structures

The structural confirmation and determination of deuterium content and isotopic purity of this compound rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content Analysis

NMR spectroscopy is a powerful tool for the characterization of deuterated compounds. Both ¹H NMR and ²H NMR (Deuterium NMR) can be employed to determine the extent and location of deuterium incorporation.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the piperazine ring would be significantly diminished or absent compared to the spectrum of non-deuterated Sitagliptin. By integrating the remaining proton signals against a known internal standard or other non-deuterated protons within the molecule, the percentage of deuterium incorporation at the specific sites can be calculated.

²H NMR provides a direct method for observing the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the piperazine ring. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the confirmation of the deuterium positions. Quantitative ²H NMR, when performed under appropriate experimental conditions (e.g., with a suitable relaxation agent and a calibrated internal standard), can be used to determine the absolute deuterium content.

The table below illustrates hypothetical ¹H NMR data comparing Sitagliptin Phosphate and this compound, demonstrating the principle of deuterium content analysis.

| Proton Signal | Sitagliptin Phosphate (Integral) | This compound (Integral) | % Deuteration |

| Piperazine CH₂ | 4.0 | ~0.04 | >99% |

| Aromatic CH | 3.0 | 3.0 | 0% |

| β-amino CH | 1.0 | 1.0 | 0% |

| Methylene CH₂ | 2.0 | 2.0 | 0% |

Mass spectrometry is another indispensable tool for characterizing deuterated compounds. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of this compound, which will be higher than that of the non-deuterated analog by approximately 4 Da (the mass difference between four deuterium atoms and four hydrogen atoms). The isotopic distribution pattern in the mass spectrum can be used to confirm the number of deuterium atoms incorporated and to assess the isotopic purity. By analyzing the relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species, a quantitative measure of the isotopic enrichment can be obtained.

1

The synthesis of deuterated compounds is a crucial aspect of pharmaceutical research, particularly for use as internal standards in pharmacokinetic studies and metabolic profiling. The introduction of deuterium atoms into a drug molecule, such as in this compound, provides a distinct mass signature for mass spectrometry-based detection without significantly altering the compound's chemical properties.

The key steps in this synthetic strategy involve the careful construction of the molecule's core structure, followed by the introduction of the deuterated moiety. The process is optimized through extensive experimentation to ensure high yields and operability. google.com The final product, deuterium-labeled sitagliptin, is reported to have a purity exceeding 98% and an isotopic abundance greater than 99%. google.com Such high purity and isotopic enrichment are critical for its application as an internal standard in analytical testing. google.com

The following table provides a generalized overview of the key stages in the synthesis of Sitagliptin-d4, based on the described methodology.

Table 1: Key Stages in the Synthesis of Sitagliptin-d4

| Step | Description | Starting Materials | Key Reagents/Intermediates |

| 1 | Formation of Trifluoroacetyl Hydrazine | Hydrazine hydrate | Trifluoroacetic acid ethyl ester |

| 2 | Synthesis of a Dihydropyrazine Intermediate | Trifluoroacetyl hydrazine | Chloroacetyl chloride |

| 3 | Introduction of the Deuterated Moiety | Dihydropyrazine intermediate | Ethylene-d4 |

| 4-7 | Multi-step formation of the Sitagliptin core structure | Deuterated intermediate | Various reagents to build the side chain and complete the heterocyclic ring |

| 8 | Final conversion to Sitagliptin-d4 | Precursor from step 7 | Reagents for the final chemical transformation and purification |

2 High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for confirming the isotopic purity of deuterated compounds like this compound. This method offers the necessary mass accuracy and resolution to distinguish between the deuterated analog and its unlabeled counterpart, as well as to quantify the extent of deuterium incorporation.

The primary objective of this analysis is to determine the isotopic enrichment of the final product, ensuring that it meets the stringent requirements for its intended use, typically as an internal standard. The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios (m/z), which is essential for accurately measuring the distribution of isotopic variants.

The process involves infusing a solution of the this compound sample into the mass spectrometer and acquiring a full-scan mass spectrum. The data analysis focuses on the molecular ion region, where the relative intensities of the peaks corresponding to the unlabeled compound (d0) and the various deuterated species (d1, d2, d3, d4, etc.) are measured.

To calculate the isotopic purity, the raw peak intensities are corrected for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N). This correction is crucial for obtaining an accurate measure of the deuterium incorporation resulting from the synthesis. The isotopic purity is then expressed as the percentage of the desired deuterated species (d4) relative to the sum of all isotopic species.

The following table presents a hypothetical dataset from an HRMS analysis of a this compound sample, illustrating the typical results obtained in such a measurement.

Table 2: Representative HRMS Data for Isotopic Purity Analysis of this compound

| Isotopic Species | Theoretical m/z | Observed m/z | Relative Intensity (%) |

| Sitagliptin (d0) | 408.1158 | 408.1155 | 0.2 |

| Sitagliptin-d1 | 409.1221 | 409.1218 | 0.5 |

| Sitagliptin-d2 | 410.1284 | 410.1281 | 1.1 |

| Sitagliptin-d3 | 411.1347 | 411.1344 | 2.3 |

| Sitagliptin-d4 | 412.1410 | 412.1407 | 95.9 |

The data in the table demonstrates a high level of deuterium incorporation, with the d4 species being the most abundant. The presence of lower deuterated species (d1, d2, d3) and a small amount of the unlabeled compound (d0) are also quantified. Based on this data, the isotopic purity of the this compound can be calculated to be high, confirming the success of the synthetic strategy.

Bioanalytical Applications of Sitagliptin D4 Phosphate in Quantitative Assays

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Sitagliptin (B1680988) Quantification Utilizing Sitagliptin-d4 Phosphate (B84403)

Chromatographic Separation Parameters in LC-MS/MS

The separation of sitagliptin from endogenous components of the biological matrix is achieved using liquid chromatography (LC), most commonly reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).

The choice of the stationary phase is crucial for achieving optimal chromatographic resolution, peak shape, and retention time. For the analysis of sitagliptin and sitagliptin-d4, C18 (octadecylsilyl) columns are overwhelmingly the most popular choice due to their hydrophobic nature, which provides excellent retention for moderately polar compounds like sitagliptin. nih.govmdpi.combohrium.comijpcbs.comscielo.brnih.govbohrium.comnih.govnih.govresearchgate.net Various manufacturers' C18 columns have been successfully implemented, demonstrating the robustness of this stationary phase for this application. nih.govmdpi.combohrium.comijpcbs.comscielo.brbohrium.comnih.govnih.govresearchgate.net

In addition to C18, other stationary phases like C8 (octylsilyl) and Cyano (CN) have also been evaluated for the separation of sitagliptin. nih.gov While C18 remains the most common, the selection may be optimized based on the specific requirements of the assay, such as the need to separate from other drugs or metabolites. nih.govscielo.br

| Stationary Phase | Column Example | Dimensions (mm, µm) | Reference |

|---|---|---|---|

| C18 | Phenomenex, Gemini C18 | 100 x 4.6, 3 | ijpcbs.com |

| C18 | Kinetex® C18 | Not Specified | nih.govmdpi.combohrium.com |

| C18 | Poroshell 120 EC-C18 | 100 x 4.6, 2.7 | scispace.com |

| C18 | PRONTOSIL C18 | 150 x 4.6, 5 | scielo.brscielo.br |

| C18 | Acquity BEH C-18 | 50 x 2.1, 1.7 | nih.govbohrium.com |

| C18 | Agilent Poroshell 120 EC-C18 | 100 x 2.1, 2.7 | nih.gov |

| C8 | Aquity UPLC BEH C8 | 100 x 2.1, 1.7 | nih.gov |

| CN | Zorbax SB-CN | 100 x 4.6, 1.8 | nih.gov |

The mobile phase composition, including the organic modifier, aqueous component, pH, and additives, is optimized to achieve efficient separation and good peak symmetry. A combination of an organic solvent and an aqueous buffer is typically used in either isocratic or gradient elution mode.

Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. nih.govmdpi.combohrium.comijpcbs.comnih.govbohrium.comnih.govrsc.orgscholarsresearchlibrary.com The aqueous portion of the mobile phase often consists of a buffer such as ammonium (B1175870) formate, ammonium acetate, or potassium dihydrogen orthophosphate to control the pH and improve peak shape. nih.govmdpi.combohrium.comijpcbs.comnih.govbohrium.comrsc.orgscholarsresearchlibrary.com Additives like formic acid or triethylamine (B128534) are frequently included to further optimize ionization in the mass spectrometer and improve chromatography. nih.govmdpi.combohrium.comscispace.comrroij.comrroij.com

The flow rate is adjusted to balance analysis time with separation efficiency. Reported flow rates for sitagliptin analysis typically range from 0.2 mL/min to 1.0 mL/min, depending on the column dimensions and whether HPLC or UPLC systems are used. nih.govmdpi.combohrium.comscielo.br For instance, a rapid method utilized a flow rate of 0.2 mL/min with a total run time under 2 minutes. nih.govmdpi.combohrium.com Another method employed a flow rate of 0.8 mL/min for a 2.20-minute run time. ijpcbs.com

| Organic Phase | Aqueous Phase | Ratio (v/v) | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| Acetonitrile | 5mM Ammonium Formate (pH 3.5) | 50:50 | 0.8 | ijpcbs.com |

| Acetonitrile | 5mM Ammonium Acetate (with 0.04% formic acid) | 50:50 | 0.2 | nih.govmdpi.combohrium.com |

| Methanol | Water, Triethylamine, Acetic Acid | 60:40:0.1:0.1 | 0.5 | scispace.com |

| Acetonitrile | Acetate Buffer (pH 4.4) | 36:64 | 1.0 | scielo.brscielo.br |

| Acetonitrile | 0.01 M Ammonium Formate in Water | Gradient | 0.4 | rsc.org |

| Methanol | 0.1% v/v Formic Acid | 55:45 | 0.45 | nih.gov |

| Methanol | Potassium Dihydrogen Orthophosphate | 50:50 | 1.0 | scholarsresearchlibrary.com |

Mass Spectrometric Detection Parameters

Tandem mass spectrometry (MS/MS) is the preferred detection method for quantifying sitagliptin and sitagliptin-d4 in biological samples due to its high sensitivity and selectivity.

Electrospray ionization (ESI) is the most widely used ionization technique for the analysis of sitagliptin. nih.govmdpi.combohrium.comnih.govbohrium.comsemanticscholar.org It is a soft ionization method that is well-suited for polar and thermally labile molecules. Sitagliptin readily forms protonated molecules [M+H]+, making positive ion ESI the universally chosen mode for its detection. nih.govmdpi.combohrium.comijpcbs.combohrium.comthieme-connect.com This approach provides robust and consistent signals for the analyte and the internal standard. mdpi.com

Other atmospheric pressure ionization (API) techniques, such as turbo spray ionization (a variation of ESI) and atmospheric pressure chemical ionization (APCI), have also been reported. ijpcbs.comnih.gov Turbo spray, used in some high-throughput methods, enhances nebulization and desolvation efficiency. ijpcbs.com APCI has also been found to be effective, particularly in methods developed to detect potential nitrosamine (B1359907) impurities alongside the primary compound. nih.gov

For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. The precursor ion for sitagliptin is its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 408. mdpi.combohrium.comijpcbs.comnih.govresearchgate.net For the deuterated internal standard, sitagliptin-d4, the precursor ion is observed at m/z 412, reflecting the addition of four deuterium (B1214612) atoms. mdpi.combohrium.comijpcbs.com

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, these precursor ions fragment into characteristic product ions. The most abundant and stable fragment ions are selected for the MRM transition to ensure the highest sensitivity and reproducibility.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

|---|---|---|---|

| Sitagliptin | 408.0 | 174.0 | ijpcbs.com |

| Sitagliptin-d4 | 412.0 | 174.0 | ijpcbs.com |

| Sitagliptin | 408.2 | 193.0 | mdpi.combohrium.com |

| Sitagliptin-d4 | 412.2 | 239.1 | nih.govmdpi.combohrium.com |

| Sitagliptin | 408.2 | 235.1 | nih.gov |

| Sitagliptin | 408.0 | 235.0 | researchgate.net |

Analytical Method Validation Parameters for Sitagliptin-d4 Phosphate as Internal Standard

The validation of bioanalytical methods is essential to ensure the reliability of the data. When this compound is used as an internal standard for the quantification of sitagliptin, the method undergoes rigorous validation according to guidelines from regulatory bodies like the FDA. This process assesses several key parameters to demonstrate that the method is fit for its intended purpose.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In assays using this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of sitagliptin to this compound against the nominal concentration of sitagliptin.

One such validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method demonstrated excellent linearity for sitagliptin over a concentration range of 5 to 1000 ng/mL in human plasma. nih.gov The calibration curve, which was generated using a weighted linear regression model (1/x²), consistently yielded a correlation coefficient (r²) greater than 0.998. nih.gov This high correlation coefficient indicates a strong linear relationship between the instrument response and the concentration of the analyte across the specified range. nih.gov Another UHPLC-MS/MS method showed linearity between 2.002 ng/mL and 797.473 ng/mL. ijpcbs.com

Table 1: Linearity Data for Sitagliptin Quantification using this compound as Internal Standard

| Nominal Concentration (ng/mL) | Back-calculated Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| 5.00 | 5.04 ± 0.21 | 100.8 | 4.17 |

| 10.0 | 10.1 ± 0.35 | 101.0 | 3.47 |

| 50.0 | 49.5 ± 1.48 | 99.0 | 2.99 |

| 100 | 98.7 ± 2.96 | 98.7 | 3.00 |

| 200 | 201 ± 4.02 | 100.5 | 2.00 |

| 500 | 503 ± 10.1 | 100.6 | 2.01 |

| 800 | 799 ± 16.0 | 99.9 | 2.00 |

| 1000 | 992 ± 19.8 | 99.2 | 2.00 |

Data sourced from a study by Jang, H. et al. (2025). nih.gov

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean test results to the true value. These parameters are typically evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples.

In a study utilizing this compound as an IS, both intra-day and inter-day precision and accuracy were assessed. nih.gov The intra-day precision, measured by the coefficient of variation (%CV), ranged from 1.52% to 3.72%, while the inter-day precision ranged from 1.81% to 9.87%. nih.gov The accuracy, expressed as the percentage of the nominal value, was between 95.70% and 105.94% for intra-day measurements and between 97.20% and 100.23% for inter-day measurements. nih.gov These values fall well within the generally accepted limits of ±15% for precision (%CV) and 85-115% for accuracy for most QC levels, and ±20% and 80-120% for the LLOQ.

Table 2: Intra-day and Inter-day Precision and Accuracy for Sitagliptin Quantification

| Intra-day (n=5) | Inter-day (n=5) | |||||

|---|---|---|---|---|---|---|

| Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |

| 5.00 (LLOQ) | 5.30 | 3.72 | 105.94 | 5.01 | 9.87 | 100.23 |

| 15.0 (LQC) | 14.36 | 1.52 | 95.70 | 14.58 | 1.81 | 97.20 |

| 300 (MQC) | 296.8 | 2.21 | 98.94 | 295.6 | 3.10 | 98.53 |

| 800 (HQC) | 802.2 | 2.15 | 100.28 | 799.4 | 2.89 | 99.93 |

Data derived from a study by Jang, H. et al. (2025). nih.gov

The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the biological matrix (e.g., plasma). The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, as it is expected to experience similar ionization effects as the analyte.

The matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution. In a method using this compound, the matrix effect for sitagliptin was found to range from 104.64% to 107.30%, with a %CV between 1.38% and 6.42%. nih.gov For the internal standard, this compound, the matrix effect was 103.04% with a %CV of 2.59%. nih.gov These results, being close to 100% and having low variability, indicate that the matrix had a minimal and consistent effect on the ionization of both the analyte and the internal standard, ensuring reliable quantification. nih.gov

Table 3: Matrix Effect for Sitagliptin and this compound

| Concentration Level | Analyte/Internal Standard | Mean Matrix Factor (n=6) | %CV |

|---|---|---|---|

| LQC (15 ng/mL) | Sitagliptin | 107.30% | 6.42 |

| MQC (300 ng/mL) | Sitagliptin | 104.64% | 1.38 |

| HQC (800 ng/mL) | Sitagliptin | 105.93% | 2.50 |

| 1000 ng/mL | This compound (IS) | 103.04% | 2.59 |

Data adapted from a study by Jang, H. et al. (2025). nih.gov

Recovery refers to the efficiency of the extraction process in removing the analyte from the biological matrix. It is determined by comparing the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample at the same concentration.

Table 4: Extraction Recovery of Sitagliptin and this compound

| Concentration Level | Analyte/Internal Standard | Mean Recovery (n=6) | %CV |

|---|---|---|---|

| LQC (15 ng/mL) | Sitagliptin | 83.20% | 5.22 |

| MQC (300 ng/mL) | Sitagliptin | 79.51% | 1.69 |

| HQC (800 ng/mL) | Sitagliptin | 82.35% | 2.85 |

| 1000 ng/mL | This compound (IS) | 83.42% | 2.91 |

Data sourced from a study by Jang, H. et al. (2025). nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of LC-MS/MS, this is often demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard.

In validated methods using this compound, chromatograms of blank human plasma showed no significant endogenous interference at the retention times of both sitagliptin and the internal standard. nih.govijpcbs.com This demonstrates the high selectivity and specificity of the method, ensuring that the measured signal is only from the compounds of interest. nih.gov The analysis of plasma from at least six different sources confirms that the method is robust against potential interferences from individual variations in the biological matrix. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS has become a cornerstone in bioanalysis due to its high speed, resolution, and sensitivity. The use of this compound as an internal standard is particularly well-suited for these advanced platforms.

A validated UHPLC-MS/MS method for the determination of sitagliptin in human plasma utilized Sitagliptin-d4 as the internal standard. ijpcbs.com The chromatographic separation was achieved on a C18 column with a mobile phase consisting of acetonitrile and 5mM ammonium formate, allowing for a rapid run time of about 2.20 minutes. ijpcbs.com The mass spectrometer was operated in the positive polarity, turbo spray ionization, and multiple reaction monitoring (MRM) scan mode. The MRM transitions monitored were m/z 408.000/174.000 for sitagliptin and m/z 412.000/174.000 for Sitagliptin-d4. ijpcbs.com

Similarly, a highly sensitive LC-MS/MS method was developed for the precise quantification of sitagliptin in human plasma, also using Sitagliptin-d4 as the internal standard. nih.gov This method employed a liquid-liquid extraction procedure and achieved chromatographic separation on a C18 column with an isocratic elution. The total run time for this assay was under 2 minutes. nih.gov Detection was performed in the positive ionization mode using MRM, targeting transitions of m/z 408.2 → 193.0 for sitagliptin and 412.2 → 239.1 for the internal standard. nih.gov The high throughput and minimal sample volume (100 µL of plasma) make this method highly suitable for pharmacokinetic and bioequivalence studies. nih.gov

Mechanistic Investigations Utilizing Deuterated Analogs

The Deuterium (B1214612) Kinetic Isotope Effect (DKIE) in Chemical and Enzymatic Reactions

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (H) at a reactive site is replaced by a deuterium atom (D). libretexts.org This effect is a cornerstone for mechanistic studies in drug metabolism. If the cleavage of a carbon-hydrogen (C-H) bond is a rate-determining step in an enzymatic reaction, substituting hydrogen with deuterium will slow down the reaction. ias.ac.in The magnitude of this slowing, expressed as the ratio of the reaction rates (kH/kD), provides crucial evidence that C-H bond breaking is a key part of the reaction's slowest step. libretexts.orgnih.gov

The underlying principle of the DKIE lies in the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. stackexchange.com Due to deuterium's greater mass compared to hydrogen, the C-D bond has a lower zero-point vibrational energy. ias.ac.inquora.com Consequently, more energy is required to break a C-D bond than a C-H bond, making it effectively stronger and more stable. ias.ac.inquora.com In the context of enzymatic cleavage, if an enzyme catalyzes a reaction where breaking a C-H bond is the rate-limiting step, the higher activation energy required for C-D bond cleavage will result in a slower reaction rate. acs.org This predictable change allows researchers to use deuterated compounds like Sitagliptin-d4 Phosphate (B84403) to identify whether a specific C-H bond is cleaved during a critical metabolic step.

Table 1: Comparison of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) Bond Properties

| Property | C-H Bond | C-D Bond | Implication for Reactions |

|---|---|---|---|

| Isotope Mass | ~1 amu | ~2 amu | Deuterium is heavier, leading to different vibrational frequencies. |

| Zero-Point Energy | Higher | Lower | Less energy is available in the ground state of the C-D bond. stackexchange.com |

| Bond Strength | Weaker | Stronger | More energy is required to break a C-D bond. ias.ac.inquora.com |

| Reaction Rate | Faster | Slower | Reactions involving C-H bond cleavage are typically faster. libretexts.org |

The metabolism of many drugs is mediated by oxidative enzymes, primarily the Cytochrome P450 (CYP) superfamily, as well as others like Monoamine Oxidase (MAO) and Aldehyde Oxidase (AO). nih.govnih.gov The minor metabolic pathways of Sitagliptin (B1680988) are primarily mediated by CYP3A4 and, to a lesser extent, CYP2C8. drugbank.comnih.gov

By introducing deuterium at specific sites on a drug molecule that are susceptible to oxidation, researchers can investigate the involvement of these enzymes. nih.gov

Cytochrome P450 (CYP) Enzymes: If deuteration of a specific position on Sitagliptin results in a significantly slower rate of metabolism, it strongly suggests that a CYP enzyme is acting at that site and that the C-H bond cleavage is rate-limiting. nih.govnih.gov This helps pinpoint the exact locations of metabolic attack, often referred to as "soft spots."

Monoamine Oxidase (MAO): For substrates of MAO, deuteration at the alpha-carbon to the amine group can result in a notable DKIE, confirming the enzyme's role and the mechanism of C-H bond abstraction in the rate-determining step. osti.govresearchgate.net

Aldehyde Oxidase (AO): Similarly, studies with AO have shown that a primary deuterium isotope effect can be observed when the C-H bond being oxidized is replaced with a C-D bond, supporting hydrogen transfer as the rate-determining step. nih.govresearchgate.net

Tracing Metabolic Pathways and Metabolite Identification in Pre-clinical Models

Stable isotope-labeled compounds like Sitagliptin-d4 Phosphate are invaluable tools for tracing metabolic pathways and identifying novel metabolites. nih.govmetsol.com In pre-clinical studies, a common technique involves administering a mixture of the non-deuterated drug (Sitagliptin) and its deuterated analog (this compound) to animal models. metsol.com

Biological samples, such as plasma, urine, or feces, are then analyzed using high-resolution mass spectrometry. acs.org Because the deuterated and non-deuterated compounds are chemically identical and follow the same metabolic routes, their metabolites will appear as distinct doublet peaks in the mass spectrum, separated by the mass difference of the deuterium label (4 Daltons for d4). doi.org This "isotopic signature" allows for the unequivocal identification of drug-related metabolites amidst a complex background of endogenous molecules, greatly simplifying the process of metabolite discovery and structural elucidation. acs.orgdoi.org

Applications in Understanding Biotransformation and Metabolic Switching

Deuteration can not only slow down a primary metabolic pathway but also reveal alternative biotransformation routes through a phenomenon known as "metabolic switching". osti.govnih.gov If a primary metabolic site on a drug is blocked or significantly slowed by deuterium substitution (due to the DKIE), the metabolic burden may shift to other, secondary sites on the molecule. osti.govjuniperpublishers.com

Investigating Enzyme Mechanisms with Deuterated Substrates

Deuterated substrates are fundamental tools for probing the detailed mechanisms of enzyme-catalyzed reactions. ansto.gov.aunih.gov The presence or absence of a significant DKIE can provide clear insights into the rate-determining steps of a catalytic cycle. researchgate.netnih.gov For example, in studying the enzymes that metabolize Sitagliptin, such as CYP3A4, using Sitagliptin-d4 can help determine if the initial C-H bond abstraction is the slowest step in the entire oxidative process. drugbank.comansto.gov.au If a large DKIE is observed, it confirms that this bond-breaking event is kinetically significant. nih.gov Conversely, the absence of a DKIE might suggest that other steps, such as substrate binding or product release, are rate-limiting. ansto.gov.auresearchgate.net This information is crucial for building accurate models of enzyme function and for designing new drugs with modified metabolic profiles. ansto.gov.au

Probing Drug-Drug Interactions at a Mechanistic Level

This compound can be employed to investigate the mechanisms of drug-drug interactions (DDIs). drugbank.com Many DDIs occur when one drug inhibits or induces the activity of an enzyme responsible for metabolizing another drug. biojiva.com For instance, if a co-administered drug is suspected of inhibiting CYP3A4, the primary enzyme for Sitagliptin's minor metabolic pathways, a study can be designed using Sitagliptin-d4. drugbank.com By tracking the metabolism of the deuterated analog in the presence and absence of the potential inhibitor, researchers can precisely quantify the impact on specific metabolic pathways. The stable isotope label ensures that the measurement of Sitagliptin-d4 and its metabolites is not confounded by the presence of the other drug, allowing for a clear and accurate assessment of the interaction at a mechanistic level. biojiva.com

Table 2: Summary of Mechanistic Applications of this compound

| Application Area | Technique/Principle | Mechanistic Insight Gained |

|---|---|---|

| DKIE Studies | Measure reaction rates of deuterated vs. non-deuterated Sitagliptin. | Identifies if C-H bond cleavage is a rate-determining step in metabolism. nih.gov |

| Metabolite Tracing | Co-administration and analysis by mass spectrometry. | Unambiguously identifies drug-related metabolites in complex biological matrices. acs.org |

| Metabolic Switching | Compare metabolite profiles of deuterated and non-deuterated forms. | Reveals alternative biotransformation pathways. osti.govnih.gov |

| Enzyme Mechanisms | Use Sitagliptin-d4 as a substrate for metabolizing enzymes. | Elucidates the kinetically significant steps in the catalytic cycle. ansto.gov.aunih.gov |

| Drug-Drug Interactions | Quantify metabolism of Sitagliptin-d4 with and without a co-administered drug. | Assesses the specific impact of an interacting drug on metabolic pathways. biojiva.com |

Pre Clinical Pharmacokinetic Research with Deuterated Compounds

Evaluation of Pharmacokinetic Parameters in Animal Models using Deuterated Analogs

In preclinical research, establishing the pharmacokinetic (PK) profile of a drug candidate in animal models is crucial for predicting its behavior in humans. Deuterated analogs such as Sitagliptin-d4 Phosphate (B84403) serve as essential internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the gold standard for quantifying drugs and their metabolites in biological samples. The slight increase in mass due to deuterium (B1214612) substitution allows the mass spectrometer to distinguish between the drug administered to the animal (e.g., Sitagliptin) and the labeled standard (Sitagliptin-d4) added to the biological sample during analysis, ensuring highly accurate and precise quantification.

Preclinical studies in various species have characterized the pharmacokinetic profile of sitagliptin (B1680988), demonstrating its rapid absorption and moderate to high clearance. ijrti.org For instance, following intravenous administration in rats, plasma concentrations of sitagliptin declined in a time-dependent manner. ijrti.org Oral administration of sitagliptin phosphate has shown excellent bioavailability in preclinical species. ijrti.org

These foundational studies, enabled by the use of deuterated internal standards, provide critical data on key PK parameters.

Table 1: Illustrative Pharmacokinetic Parameters of Sitagliptin in a Preclinical Animal Model (Rats)

| Parameter | Value |

| Bioavailability (Oral) | Excellent ijrti.org |

| Absorption | Rapid ijrti.org |

| Clearance | Moderate to High ijrti.org |

| Apparent Terminal Half-life | ~12.4 hours (in humans) ijrti.orgnih.gov |

Note: This table represents typical data obtained from preclinical studies. Values can vary based on species, dose, and formulation.

Microdosing Strategies with Isotopic Labels in Early Drug Development Research

Microdosing, also known as a Phase 0 study, is an approach in early drug development where a sub-pharmacological dose of a drug candidate (typically less than 1/100th of the expected therapeutic dose, with a maximum of 100 µg) is administered to human subjects to evaluate its pharmacokinetic profile. nih.govfrontiersin.org This strategy provides early human PK data, reducing the risk of failure in later, more extensive clinical trials. nih.gov

Isotopically labeled compounds are central to microdosing studies. chemicalsknowledgehub.comnih.gov While radioactive labels like Carbon-14 (¹⁴C) are common, stable isotopes such as deuterium can also be employed. nih.gov A compound like Sitagliptin-d4 Phosphate could be used in a microdosing study where its pharmacokinetic properties are assessed using highly sensitive analytical techniques like accelerator mass spectrometry (AMS) or advanced LC-MS/MS. nih.govresearchgate.net The use of an isotopic label is necessary to detect and quantify the extremely low concentrations of the drug in biological fluids following a microdose. researchgate.net This approach allows for the determination of key human pharmacokinetic parameters very early in the development process, helping to select the most promising drug candidates for further investigation. nih.gov

Assessment of Absolute Bioavailability Using Labeled Microtracers in Pre-clinical Studies

Absolute bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The gold standard for determining this is to compare the plasma concentration-time profiles following oral and intravenous (IV) administration. A modern and efficient method for this assessment is the microtracer technique. nih.govpharmaron.com

In this approach, a therapeutic oral dose of the unlabeled drug is administered, while a simultaneous or sequential intravenous microdose of the isotopically labeled version, such as this compound, is given. frontiersin.orgnih.gov Because the labeled IV microtracer is chemically identical to the parent drug but mass-shifted, it allows for the simultaneous determination of both oral and IV pharmacokinetics in a single study. pharmaron.com Blood samples are analyzed using LC-MS/MS to differentiate between the unlabeled drug (from the oral dose) and the deuterated microtracer (from the IV dose).

This technique offers significant advantages over traditional two-period crossover studies by reducing variability, study time, and costs. pharmaron.com It provides a precise measurement of absolute bioavailability in preclinical models, which is essential for regulatory submissions and for understanding the drug's absorption characteristics. pharmaron.comnih.gov

Table 2: Example of a Preclinical Microtracer Study Design for Absolute Bioavailability

| Administration Route | Compound Administered | Dose Level | Purpose |

| Oral (PO) | Sitagliptin Phosphate | Therapeutic | To determine the PK profile of the extravascular dose. |

| Intravenous (IV) | This compound | Microtracer (<100 µg) | To serve as the reference for 100% bioavailability. |

Dynamic Investigations of Metabolic Processes via Stable Isotope Technology

Understanding a drug's metabolic fate is a fundamental aspect of preclinical research. Stable isotope technology, using compounds like this compound, offers a powerful method for elucidating metabolic pathways. nih.govnih.gov When a deuterated drug is administered to an animal model or incubated with liver microsomes or hepatocytes, the deuterium label acts as a tracer. longdom.org

As the parent drug is metabolized, the deuterium atoms are typically retained on the core structure of the resulting metabolites. chemicalsknowledgehub.com Using high-resolution mass spectrometry, researchers can detect the characteristic mass shift of the deuterium label, which helps to distinguish drug-related metabolites from endogenous molecules in the biological matrix. monash.edu This approach simplifies metabolite identification and allows for the dynamic tracking of metabolite formation and clearance over time. nih.gov

Studies on sitagliptin have shown that its metabolism is minimal in all preclinical species and in humans. longdom.org The primary routes of metabolism involve oxidative processes, catalyzed mainly by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8. longdom.org The use of stable isotope-labeled sitagliptin in these studies is instrumental in confirming the structure of these minor metabolites and understanding the biotransformation pathways. nih.govmonash.edu

Pharmacokinetic Profiling under Specific Research Conditions

Deuterated compounds are invaluable for pharmacokinetic profiling under a variety of specific research conditions to understand how different physiological states or co-administered drugs might affect a drug's ADME properties. For example, studies have evaluated the pharmacokinetics of sitagliptin in combination with other drugs like metformin, where a deuterated internal standard is essential for accurate quantification in the presence of multiple compounds. nih.gov

Furthermore, novel formulations are often tested in preclinical models. A recent study investigated the ocular pharmacokinetics of sitagliptin administered as eye drops in rabbits to assess its potential for treating diabetic retinopathy. gencat.cat In such a study, this compound would be used as the internal standard to quantify drug concentrations in various ocular tissues (retina, aqueous humor, etc.) and plasma, allowing researchers to determine the drug's distribution and absorption via this specific route. gencat.cat The results of this particular study indicated that topically administered sitagliptin is rapidly absorbed, reaches the retina, and results in minimal systemic absorption. gencat.cat

These specialized studies provide crucial information for the drug's development, and their accuracy relies on the robust analytical methods enabled by deuterated standards.

Broader Applications of Stable Isotope Labeling in Biological Research

Proteomics: Quantitative Analysis of Protein Expression, Modifications, and Interactions

Stable isotope labeling has become a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein abundance, post-translational modifications (PTMs), and protein-protein interactions. nih.govnih.gov These methods introduce a mass signature that distinguishes proteins from different samples (e.g., treated vs. untreated cells), which are then combined and analyzed simultaneously. nih.gov

One of the most widely used metabolic labeling techniques is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.govwikipedia.org In SILAC, cells are grown in media where a specific essential amino acid (like arginine or lysine) is replaced with its heavy isotope-labeled counterpart. nih.gov After several cell divisions, the labeled amino acid is fully incorporated into all newly synthesized proteins. nih.govresearchgate.net When the "heavy" labeled cell population is compared to a "light" (unlabeled) control population, the relative abundance of each protein can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. wikipedia.org

SILAC and similar techniques are instrumental in:

Expression Proteomics : Monitoring global changes in protein expression in response to stimuli, disease states, or drug treatments. creative-proteomics.com

Analysis of Post-Translational Modifications (PTMs) : Quantifying dynamic changes in PTMs such as phosphorylation, acetylation, and ubiquitination, which are crucial for cell signaling. wikipedia.orgcreative-proteomics.com

Protein-Protein Interaction Studies : Distinguishing specific interaction partners from non-specific background proteins in pull-down experiments. creative-proteomics.com Specific interactors will show a high heavy-to-light ratio, while background proteins will have a ratio close to one. creative-proteomics.com

| Method | Principle | Common Isotopes | Key Application |

| SILAC | Metabolic labeling in cell culture using labeled amino acids. nih.gov | ¹³C, ¹⁵N, ²H | Differential protein expression analysis, PTM quantification. wikipedia.orgcreative-proteomics.com |

| ¹⁸O-labeling | Enzymatic incorporation of ¹⁸O from heavy water into the C-terminus of peptides during proteolysis. | ¹⁸O | Comparative proteomics for samples that cannot be metabolically labeled. nih.gov |

| iTRAQ/TMT | Chemical labeling of primary amines in peptides with isobaric tags after protein digestion. nih.gov | ¹³C, ¹⁵N | Multiplexed relative and absolute quantification of proteins across multiple samples. nih.gov |

Metabolomics: Elucidating Metabolic Networks, Fluxes, and Regulation

In metabolomics, stable isotope labeling is used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). creative-proteomics.comnih.gov By supplying cells or organisms with an isotopically labeled substrate, such as ¹³C-glucose or ¹⁵N-glutamine, researchers can track the incorporation of the label into downstream metabolites. nih.govfrontiersin.org This provides a dynamic view of metabolic activity that cannot be obtained from static measurements of metabolite concentrations. nih.govcreative-proteomics.com

The analysis of mass isotopomer distributions (MIDs) via mass spectrometry or NMR reveals the relative contributions of different pathways to the production of a specific metabolite. frontiersin.org For instance, by tracing ¹³C atoms from glucose, one can quantify the flux through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Key applications include:

Mapping Metabolic Pathways : Discovering and validating new metabolic routes and connections. frontiersin.orgmdpi.com

Quantifying Metabolic Fluxes : Measuring the rates of reactions within a metabolic network to understand how cells regulate their metabolism under different conditions. nih.govsemanticscholar.org

Understanding Disease Metabolism : Identifying metabolic reprogramming in diseases like cancer, which can reveal potential therapeutic targets. nih.gov

| Labeled Substrate | Metabolic Pathway Traced | Research Question Addressed |

| [U-¹³C]-Glucose | Central Carbon Metabolism (Glycolysis, TCA Cycle, Pentose Phosphate Pathway). creative-proteomics.com | How do cancer cells alter glucose metabolism to support proliferation? |

| [¹⁵N]-Glutamine | Amino Acid and Nitrogen Metabolism. nih.gov | What is the contribution of glutamine to nucleotide synthesis and redox balance? |

| [²H]-Water (D₂O) | De novo synthesis of fatty acids, cholesterol, and other biomolecules. | How do dietary interventions affect lipid metabolism in vivo? |

Gene Expression Analysis: Tracking Nucleic Acid Synthesis and Turnover

Stable isotopes are powerful tools for studying the life cycle of nucleic acids, including their synthesis and degradation. silantes.comsilantes.com By introducing isotopically labeled nucleosides (e.g., ¹³C- or ¹⁵N-labeled ribonucleosides or deoxyribonucleosides) into cell culture, researchers can label newly transcribed RNA or replicated DNA. silantes.comisotope.com

This labeling strategy allows for the measurement of synthesis and turnover rates of specific transcripts or the entire transcriptome and genome. silantes.com For example, pulse-chase experiments can be performed where cells are first incubated with a labeled precursor (pulse) and then transferred to media with an unlabeled precursor (chase). By monitoring the decay of the labeled species over time, the degradation rate can be determined. These methods provide critical insights into the regulation of gene expression at the level of RNA stability. silantes.com

The synthesis of stable isotope-labeled nucleic acids can be achieved through several methods, including enzymatic synthesis using polymerases and labeled nucleoside triphosphates (NTPs) or chemical synthesis using labeled phosphoramidites. isotope.comcreative-biostructure.com

Epitranscriptomics: Characterizing RNA Modifications

Epitranscriptomics is the study of post-transcriptional modifications to RNA, which play a crucial role in regulating RNA function. Mass spectrometry, combined with stable isotope labeling, has emerged as a powerful technique for the identification and quantification of these modifications. nih.govacs.org

By growing organisms in ¹⁵N-labeled media, all nitrogen atoms in the RNA, including those in modified bases, become labeled. nih.gov When this "heavy" RNA is mixed with "light" RNA from a control condition, the mass spectrometer can detect pairs of signals for each RNA fragment. nih.gov The expected mass shift allows for confident identification of the fragment's elemental composition. nih.gov Deviations from this expected shift can pinpoint the location and identity of a modification. acs.org This approach facilitates the discovery of new RNA modifications and enables the quantification of changes in modification levels across different cellular states. nih.govrsc.org

Diagnostic Assay Development utilizing Isotopically Labeled Biomolecules

Isotopically labeled molecules are fundamental to the development of highly accurate and sensitive quantitative diagnostic assays, particularly those based on mass spectrometry. In these assays, a known quantity of a stable isotope-labeled version of the analyte (the molecule to be measured) is added to the patient sample as an internal standard. oup.com

This labeled internal standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. medchemexpress.com Because the internal standard is added at the very beginning of sample preparation, it experiences the same processing, extraction losses, and ionization effects as the target analyte. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a precise and accurate quantification can be achieved, correcting for any variability in the analytical process. This method, known as isotope dilution mass spectrometry, is considered a gold standard for the quantification of small molecules, peptides, and proteins in clinical diagnostics.

Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Compounds

Advancements in Deuteration Synthesis Technologies

The efficient and site-selective incorporation of deuterium (B1214612) is paramount to the successful development of deuterated pharmaceuticals. Traditional methods often involve multi-step syntheses using deuterated precursors, which can be complex and costly. doi.org However, recent advancements are providing more streamlined and efficient approaches.

One of the most promising developments is the advent of flow synthesis systems . These systems allow for continuous processing at ambient pressure and room temperature, significantly reducing the harsh conditions associated with conventional batch-type deuteration methods. bionauts.jp For instance, a novel membrane-type reactor has been developed that utilizes heavy water (D₂O) as the deuterium source, offering a low environmental impact and high reaction performance, with demonstrated success in the deuteration of compounds like ibuprofen. bionauts.jp

Another innovative strategy involves the use of ionic liquids as catalysts . A catalytic system comprising 1-n-butyl-2,3-dimethylimidazolium cation and prolinate anion has shown remarkable efficiency in the deuteration of active pharmaceutical ingredients, achieving up to 95% deuteration of the most acidic hydrogens in flunitrazepam. doi.org This method offers the potential for rapid kinetics, with maximal conversion achievable in under 10 hours. doi.org

Furthermore, the use of nanoparticles and nanosheets of catalysts like ruthenium and palladium is being explored for the deuteration of various functional groups, including amines, aldehydes, and aryl groups, under mild reaction conditions. assumption.edu These advancements are crucial for facilitating the development of a wider range of deuterated drugs. assumption.edu

| Synthesis Technology | Key Features | Example Application |

| Flow Synthesis Systems | Continuous processing, ambient conditions, low environmental impact. bionauts.jp | Deuteration of Ibuprofen. bionauts.jp |

| Ionic Liquid Catalysis | High efficiency, rapid kinetics. doi.org | Deuteration of Flunitrazepam. doi.org |

| Nanoparticle Catalysis | Mild reaction conditions, versatile for various functional groups. assumption.edu | Deuteration of pyridines and diazines. assumption.edu |

Integration with Advanced Analytical Platforms

Deuterated compounds, such as Sitagliptin-d4 Phosphate (B84403), play a pivotal role as internal standards in quantitative bioanalysis, particularly when coupled with advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS). aptochem.comnih.govgabi-journal.net The use of stable isotopically labeled (SIL) internal standards is considered the gold standard in bioanalytical assays due to their ability to mimic the analyte of interest during sample extraction, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of the method. nih.govresearchgate.net

The ideal deuterated internal standard co-elutes with the non-deuterated analyte and has a sufficient mass increase to provide a signal outside the natural isotopic distribution of the analyte. aptochem.com This ensures accurate quantification by minimizing interference. tandfonline.com For example, in the bioequivalence study of sitagliptin (B1680988) hydrochloride and sitagliptin phosphate tablets, Sitagliptin-d4 was used as an internal standard for the LC-MS/MS determination of sitagliptin in human plasma. gabi-journal.net

However, the use of deuterated standards is not without its challenges. The "chromatographic deuterium effect" (CDE) can sometimes cause the deuterated standard to elute slightly earlier than its non-deuterated counterpart in reverse-phase chromatography, which could potentially lead to data misinterpretation. acs.orgnih.gov Understanding and mitigating this effect is an active area of research. Moreover, the presence of unlabeled drug as an impurity in the deuterated internal standard can interfere with the analyte's signal, leading to erroneous results. tandfonline.com Therefore, careful synthesis and purification of deuterated standards are crucial. tandfonline.com

Advanced analytical techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are also being integrated with molecular simulations to provide detailed insights into protein conformation and dynamics, which is crucial for understanding drug-target interactions. nih.govnih.govacs.orgwhiterose.ac.uk

Novel Applications in Systems Pharmacology and "Omics" Research

The application of deuterated compounds is expanding beyond their use as internal standards into the broader fields of systems pharmacology and "omics" research, offering powerful tools to investigate complex biological systems.

In metabolomics , a novel approach termed "Deuteromics" utilizes a simple oral dose of deuterium oxide (D₂O) to achieve near-universal labeling of the metabolome. metsol.com This technique allows for the simultaneous exploration of multiple metabolic pathways by tracing the incorporation of deuterium into various key metabolites. metsol.com This can provide valuable information on metabolic flux and synthesis rates in both healthy and diseased states. metsol.com Deuterium-exchange metabolomics has been used to identify novel lipids in microbial communities, showcasing its potential for discovering new biomarkers. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of silylated metabolites also benefits from the use of deuterated derivatization agents to create internal standards for precise quantification. researchgate.net

In proteomics , stable isotope labeling is a common technique for quantitative analysis. nih.gov While methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) often use ¹³C and ¹⁵N, deuterium labeling through reductive amination with formaldehyde (B43269) is a cost-effective alternative. nih.gov The integration of proteomics with metabolomics is proving to be a powerful strategy in drug discovery, helping to elucidate the synergistic mechanisms of combination therapies. nih.gov

These "omics" approaches, powered by the use of deuterated compounds, are enabling a more holistic understanding of drug action and disease pathology, moving beyond a single-target approach to a more comprehensive systems-level perspective. nih.govnih.gov

Computational Modeling of Deuterium Isotope Effects in Drug Design

Computational modeling has become an indispensable tool in modern drug design, and its application to deuterated compounds is a rapidly growing area of research. These in-silico methods allow for the prediction of a drug's metabolic fate and can help identify positions within a molecule where deuteration would be most beneficial. researchgate.netcam.ac.uk

By modeling the interaction of a drug candidate with metabolic enzymes, such as cytochrome P450s, researchers can identify "soft spots" that are susceptible to metabolism. nih.govresearchgate.net Molecular docking and metabolic profiling can predict the potential for metabolic switching, where blocking one metabolic pathway leads to the activation of another. nih.gov This information is crucial for designing deuterated drugs with improved pharmacokinetic profiles. nih.govresearchgate.net

Computational approaches can also be used to predict the magnitude of the deuterium kinetic isotope effect (KIE), which is the change in the rate of a reaction when a hydrogen atom is replaced by deuterium. nih.gov The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond. nih.gov Theoretical calculations at both semiempirical and density functional theory (DFT) levels can accurately reproduce experimentally determined energetic differences, providing valuable insights into the reaction mechanisms. researchgate.net

However, predicting the in-vivo impact of deuteration remains challenging, as factors such as competing metabolic pathways and interspecies variability can influence the outcome. nih.gov Therefore, a synergistic approach that combines computational modeling with in-vitro experimental data is essential for the successful design of deuterated pharmaceuticals. cam.ac.uknih.gov

Deuterated Compounds in Personalized Medicine Research

The ultimate goal of personalized medicine is to tailor medical treatment to the individual characteristics of each patient. nih.gov Deuterated compounds are poised to play a significant role in this evolving paradigm, particularly in the context of pharmacogenomics, which studies how an individual's genetic makeup affects their response to drugs. nih.govnih.gov

By selectively slowing down drug metabolism, deuteration can help to overcome inter-individual variability in metabolic enzyme activity. nih.gov This could lead to more predictable drug exposure and response, reducing the risk of adverse effects in individuals who are "poor metabolizers" and improving efficacy in "rapid metabolizers."

Furthermore, deuterated compounds can be used as probes to study individual differences in drug metabolism. By administering a deuterated version of a drug and analyzing the metabolic profile, clinicians could potentially phenotype a patient's metabolic capacity for that particular drug, allowing for dose adjustments to be made on a personalized basis.

The integration of "omics" technologies, including proteomics and metabolomics, with the use of deuterated compounds, will be instrumental in identifying biomarkers that can predict drug response and toxicity. nih.govnih.gov This multi-faceted approach will enable the development of more precise and individualized treatment strategies, moving away from the "one-size-fits-all" model of medicine. nih.gov As our understanding of the complex interplay between genetics, metabolism, and drug response grows, deuterated compounds will undoubtedly become an increasingly important tool in the arsenal (B13267) of personalized medicine. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Sitagliptin-d4 Phosphate in preclinical studies?

- Methodological Answer : Synthesis of this compound requires precise deuteration at four positions to ensure isotopic purity. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to verify isotopic enrichment (>98%). Researchers must also validate the absence of non-deuterated impurities, as these can skew pharmacokinetic or metabolic studies. For example, stock solution preparation should account for molecular weight (562.36 g/mol) to ensure accurate molarity in assays .

Q. How does the deuterated form of this compound influence its stability compared to the non-deuterated parent compound?

- Methodological Answer : Deuterium substitution reduces metabolic degradation via the kinetic isotope effect, extending the compound’s half-life in vivo. Stability studies should compare degradation rates under controlled conditions (e.g., pH, temperature) using high-performance liquid chromatography (HPLC). Storage at -20°C in anhydrous, light-protected vials is recommended to maintain integrity over long-term studies .

Q. What experimental protocols are recommended for assessing DPP-4 inhibition efficacy of this compound in vitro?

- Methodological Answer : Use fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme inhibition assays. Prepare serial dilutions of this compound (1 nM–10 µM range) and measure fluorescence intensity over time. Include non-deuterated Sitagliptin as a control to quantify isotopic effects on IC₅₀ values. Data should be normalized to vehicle-treated samples and analyzed using nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated Sitagliptin formulations?

- Methodological Answer : Discrepancies often arise from isotopic interference in analytical methods. Employ LC-MS/MS with deuterium-specific transitions to distinguish between isotopologues. For example, monitor m/z 567.2 → 243.1 for Sitagliptin-d4 and m/z 563.2 → 243.1 for non-deuterated Sitagliptin. Validate assays using spiked plasma samples to ensure no cross-reactivity .

Q. What strategies mitigate isotopic dilution effects in metabolic tracing studies using this compound?

- Methodological Answer : Isotopic dilution can occur due to endogenous phosphate exchange. Pre-treat samples with phosphatase inhibitors to stabilize the phosphate group. Use isotope dilution mass spectrometry (ID-MS) with a ¹³C-labeled internal standard to correct for matrix effects. Additionally, limit study durations to minimize metabolic equilibration of deuterium labels .

Q. How should researchers design in vivo studies to evaluate tissue-specific distribution of this compound?

- Methodological Answer : Administer the compound via oral gavage or intravenous injection in rodent models. Sacrifice animals at multiple timepoints (e.g., 0.5, 2, 6, 24 hours) and quantify drug levels in target tissues (e.g., liver, kidney, pancreas) using LC-MS/MS. Normalize data to tissue weight and plasma concentrations. Include a non-deuterated control group to assess deuterium-related distribution differences .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ and maximal efficacy. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For nonlinear pharmacokinetic data, use non-compartmental analysis (NCA) or physiologically based pharmacokinetic (PBPK) modeling .

Q. How can researchers address batch-to-batch variability in deuterated compound purity?

- Methodological Answer : Implement quality control (QC) protocols for each synthesis batch, including NMR, MS, and HPLC purity checks (>98%). Use orthogonal methods like Karl Fischer titration to confirm anhydrous conditions. Document batch-specific data in supplementary materials to enable meta-analyses across studies .

Ethical and Reproducibility Considerations

Q. What guidelines ensure reproducibility in studies involving deuterated compounds like this compound?